1-(4-Nitrophenyl)pyrrolidin-3-ol
Description
1-(4-Nitrophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 4-nitrophenyl substituent at the 1-position of the pyrrolidine ring.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXJSMRNOVCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476906 | |
| Record name | 1-(4-nitrophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361346-55-6 | |
| Record name | 1-(4-nitrophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, followed by functionalization of the resulting pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitrophenyl)pyrrolidin-3-ol has shown promise as a pharmacological agent in various studies. Its derivatives have been investigated for their potential as analgesics and anti-inflammatory agents. For instance, research indicates that modifications to the nitrophenyl group can enhance the compound's bioactivity and selectivity towards specific biological targets .
Fluorescent Dye
The compound is utilized as a fluorescent dye, particularly in the detection of keratin fibers. This application is significant in dermatological research and forensic science, where keratin presence can indicate specific conditions or evidence . The fluorescence properties of this compound enable sensitive detection methods that are crucial for accurate analysis.
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, which are important in drug development. The compound's ability to undergo further reactions allows chemists to create diverse molecular architectures .
Case Study 1: Synthesis of Analgesic Compounds
A study focused on synthesizing novel analgesics using this compound as a starting material demonstrated its efficacy in yielding compounds with enhanced pain-relieving properties. The research involved modifying the pyrrolidine structure to optimize pharmacokinetic profiles, resulting in compounds that exhibited significant analgesic activity in preclinical models .
Case Study 2: Detection Methods Development
In forensic applications, researchers developed a method for detecting keratin fibers using this compound-based fluorescent dyes. The study highlighted the compound's sensitivity and specificity, allowing for improved identification of biological samples in crime scene investigations. This advancement underscores the compound's relevance in analytical chemistry .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of analgesic and anti-inflammatory agents | Improved pain management solutions |
| Fluorescent Dye | Detection of keratin fibers in forensic science | Enhanced forensic analysis capabilities |
| Organic Synthesis | Building block for heterocyclic compounds | Expansion of drug discovery opportunities |
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)pyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.
Comparison with Similar Compounds
Pyrrolidine Derivatives with Aromatic Substituents
- 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (e.g., compounds 1a and 1b in ): Structure: Replace the 4-nitrophenyl group with a phenylethyl chain and incorporate an oxadiazole ring. Activity: Exhibit antiviral properties, likely due to the oxadiazole moiety’s ability to mimic peptide bonds and disrupt viral protease function .
- 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (): Structure: Features a trifluoromethyl group and an amino group on the phenyl ring. Activity: The trifluoromethyl group enhances lipophilicity and bioavailability, while the amino group may enable hydrogen bonding in target interactions. Key Difference: The amino group introduces basicity, contrasting with the nitro group’s electron-deficient nature .
Heterocyclic Core Modifications
1,3,4-Thiadiazole Derivatives ():
- Structure : Thiadiazole ring linked to a 4-nitrophenyl group via a pyrazole intermediate.
- Activity : Demonstrate antimicrobial activity against E. coli and C. albicans, attributed to the thiadiazole’s sulfur atom, which may disrupt microbial membranes .
- Key Difference : The thiadiazole core introduces planar rigidity, contrasting with the flexible pyrrolidine ring in the target compound.
- Pyrimidine Derivatives (): Structure: Pyrimidine ring synthesized from 4-nitroacetophenone chalcones. Activity: Show potent cytotoxic and anti-inflammatory effects, likely due to the pyrimidine’s aromatic system interacting with DNA or inflammatory enzymes .
Ring Size and Nitrogen Content
- 1-(4-Nitrophenyl)piperazine ():
- Structure : Six-membered piperazine ring with two nitrogen atoms.
- Activity : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their high basicity and conformational flexibility.
- Key Difference : The additional nitrogen in piperazine enhances hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to pyrrolidine .
Physicochemical Properties
- Solubility : The hydroxyl group mitigates the nitro group’s hydrophobicity, enhancing solubility in polar solvents compared to purely aromatic analogs like thiadiazoles .
- Metabolic Stability : The nitro group may undergo reduction in vivo, a pathway absent in trifluoromethyl- or piperazine-containing analogs .
Research Findings and Structure–Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance binding to electron-deficient targets (e.g., nitroreductases) but may increase toxicity .
- Hydrogen-Bonding Capacity: Hydroxyl and amino groups improve solubility and target affinity, as seen in antimicrobial and cytotoxic analogs .
Biological Activity
1-(4-Nitrophenyl)pyrrolidin-3-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 196.22 g/mol
- CAS Number : 791850-16-3
The presence of the nitrophenyl group is crucial for its biological activity, as it can participate in various biochemical interactions.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The nitrophenyl group can facilitate electron transfer reactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways critical for cellular responses.
Biological Activity
Research has demonstrated that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with a pyrrolidine core have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values reported for similar compounds range from 10 µM to 30 µM, suggesting that this compound may exhibit comparable potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HeLa | TBD |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar pyrrolidine derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Activity
In vitro studies have indicated that pyrrolidine derivatives can inhibit pro-inflammatory cytokines, which could position this compound as a candidate for anti-inflammatory therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on RAD51 Inhibition : Research indicates that similar compounds inhibit RAD51-mediated D-loop formation, which is essential for DNA repair. This suggests potential applications in cancer therapy where DNA repair mechanisms are dysregulated .
- Antioxidant Properties : A study highlighted that certain derivatives possess antioxidant capabilities, which could contribute to their anticancer effects by reducing oxidative stress .
- Pharmacological Applications : A review emphasized the versatility of pyrrolidine derivatives in drug discovery, noting their presence in many FDA-approved drugs due to their favorable pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
